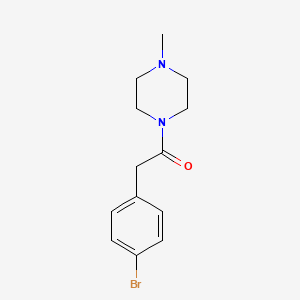

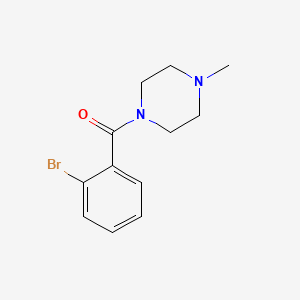

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally similar to “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” involves methods such as the Schotten-Baumann reaction and slow evaporation techniques. For instance, a related compound, (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone, was synthesized using the Schotten-Boumann condensation reaction, showcasing the method's relevance in producing these compounds (Priya et al., 2019).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds. For example, the (5-bromo-2-hydroxyphenyl)(phenyl)methanone structure was elucidated through X-ray crystallography, demonstrating the compound's monoclinic crystal system (Xin-mou, 2009).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, contributing to their diverse chemical properties. For instance, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized, highlighting the potential for antifungal activity, which suggests the significance of the core structure in medicinal chemistry applications (Lv et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related compounds also shed light on their physical properties. For instance, the study of a piperidine derivative revealed its optical properties, indicating the material's potential for opto-electronic applications (Revathi et al., 2018).

Chemical Properties Analysis

The chemical properties of such compounds are closely tied to their structure and synthesis methods. Research on fluorine-containing derivatives, for example, provides insights into their reactivity and potential applications in creating more complex molecules (Joshi et al., 1986).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

- Antimicrobial Evaluation : Compounds derived from (4-bromophenyl) analogs have shown in vitro antibacterial activity against different bacterial strains, and antifungal activity against fungal strains (B. Reddy & V. P. Reddy, 2016).

- Synthesis of Triazole Analogues : Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanones demonstrated significant inhibition of bacterial growth, highlighting their potential as antimicrobial agents (A. Nagaraj, S. Srinivas, & G. N. Rao, 2018).

Antiviral Activity

- Antiviral Potential of Benzimidazoles : Certain (2-bromophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanone analogues showed selective activity against viruses such as vaccinia virus and Coxsackie virus B4, indicating their potential as antiviral agents (D. Sharma et al., 2009).

Safety And Hazards

Zukünftige Richtungen

The future research directions for “(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic effects, such as anti-nociceptive and anti-inflammatory properties . Additionally, more detailed studies on their physical and chemical properties, as well as safety profiles, would be beneficial.

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFUJLBGPHVUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349923 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

CAS RN |

331845-66-0 | |

| Record name | (2-Bromophenyl)(4-methylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)